4,6-Dichloro-2-(difluoromethyl)quinoline
Overview
Description
4,6-Dichloro-2-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(difluoromethyl)quinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The process may also include purification steps like crystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
4,6-Dichloro-2-(difluoromethyl)quinoline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Material Sciences: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of chloroquine analogs.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A reagent used for benzylic and allylic C−H functionalization.
Uniqueness
4,6-Dichloro-2-(difluoromethyl)quinoline is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHMPBUGHNCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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